Product packaging for hexanedioic acid(Cat. No.:)

hexanedioic acid

Cat. No.: B1261101
M. Wt: 292.28 g/mol
InChI Key: YVSCCMNRWFOKDU-UHFFFAOYSA-N
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Description

Significance of Hexanedioic Acid as a Platform Chemical in Contemporary Research

In the realm of contemporary chemical research, this compound is recognized as a crucial platform chemical. This designation highlights its role as a fundamental building block for the synthesis of a wide array of other valuable chemicals and materials. rsc.orgjmicrobiol.or.kr Its primary industrial application is as a co-monomer, along with hexamethylenediamine, in the production of nylon 6,6, a versatile polyamide with extensive use in textiles, automotive parts, and packaging. atamanchemicals.comontosight.aiwikipedia.org

Beyond nylon, this compound is a key precursor in the synthesis of polyurethanes, where it contributes to the flexibility and durability of foams, coatings, and elastomers. ontosight.aimarchem.com.cnqiboch.com Its esters also find application as plasticizers, particularly in polyvinyl chloride (PVC) products. atamanchemicals.com The versatility of this compound extends to its use as a food additive for flavor and as a gelling aid, and in pharmaceuticals as a component in controlled-release drug formulations. wikipedia.orgqiboch.comatpgroup.com The diverse applications of this compound underscore its importance as a central molecule in modern chemical manufacturing and research.

Historical Context of this compound Industrial Production and Scholarly Inquiry

Historically, the commercial production of this compound has been dominated by processes starting from cyclohexane (B81311). atamanchemicals.comresearchgate.net A common method involves the oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), often referred to as "KA oil," using nitric acid. qiboch.comosti.gov This process, while effective, has significant environmental drawbacks, most notably the production of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netosti.gov

Scholarly inquiry into this compound production has been driven by the need to develop more sustainable and environmentally benign synthetic routes. researchgate.net Early research, dating back to the work of French chemists L. Bouveault and R. Locquin in 1906, demonstrated the possibility of producing this compound by oxidizing cyclohexanol. atamanchemicals.com Over the decades, research has explored alternative feedstocks and oxidation methods to mitigate the environmental impact of traditional processes. researchgate.net

Research Trajectories in Sustainable this compound Synthesis

Current research is heavily focused on developing sustainable methods for this compound synthesis, moving away from petrochemical-based routes. hashnode.dev A significant area of investigation involves the use of renewable feedstocks and greener catalytic processes.

One promising avenue is the production of this compound from biomass-derived sources. bohrium.com This includes the conversion of compounds like cis,cis-muconic acid, which can be produced from sugars and lignin (B12514952), into this compound through catalytic hydrogenation. researchgate.netrsc.org The use of catalysts such as palladium on carbon (Pd/C) has shown high conversion rates for this transformation. researchgate.net

Another area of active research is the development of alternative oxidation technologies that avoid the use of nitric acid. osti.gov This includes the direct oxidation of cyclohexene (B86901) using hydrogen peroxide as a "green" oxidant, which produces water as the primary byproduct. cardiff.ac.ukcuhk.edu.hk Research in this area explores various catalytic systems, including those based on tungstic acid and phase-transfer catalysts, to improve reaction efficiency and selectivity. osti.govyoutube.com The overarching goal of these research trajectories is to establish economically viable and environmentally responsible production pathways for this vital platform chemical. researchgate.net

Table 1: Comparison of Traditional and Emerging Synthesis Routes for this compound

Synthesis RouteStarting MaterialOxidant/CatalystKey AdvantagesKey Challenges
Traditional Cyclohexane (via KA oil)Nitric AcidEstablished, high-volume processProduction of N₂O (greenhouse gas)
Sustainable CyclohexeneHydrogen Peroxide"Green" oxidant, water as byproductCatalyst stability and cost
Bio-based Muconic Acid (from biomass)Hydrogen/Catalyst (e.g., Pd/C)Utilizes renewable feedstocksSeparation and purification of bio-derived intermediates

Interdisciplinary Research Landscape of this compound Applications

The applications of this compound extend across a wide and interdisciplinary research landscape, highlighting its versatility.

In polymer chemistry , it remains a cornerstone for the development of advanced polyamides and polyurethanes. ontosight.aiontosight.ai Research focuses on tailoring polymer properties, such as mechanical strength, thermal stability, and biodegradability, by incorporating this compound with various other monomers. ontosight.aiontosight.ai

In the biomedical field , this compound-based polymers are being investigated for applications in drug delivery systems, tissue engineering, and the creation of biocompatible and biodegradable implants. ontosight.aiontosight.aiontosight.ai Its ability to form part of a polymer matrix allows for the controlled release of therapeutic agents.

The food and beverage industry utilizes this compound as an acidulant and flavor enhancer. qiboch.comulprospector.com Research in this area often focuses on optimizing its use to improve the taste and stability of various food products. atpgroup.com

Furthermore, this compound finds applications in the development of synthetic lubricants, adhesives, and coatings, contributing to advancements in materials science and engineering. atamanchemicals.commarchem.com.cn The broad scope of its utility ensures that this compound will continue to be a subject of significant research interest across multiple scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O8 B1261101 hexanedioic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

hexanedioic acid

InChI

InChI=1S/2C6H10O4/c2*7-5(8)3-1-2-4-6(9)10/h2*1-4H2,(H,7,8)(H,9,10)

InChI Key

YVSCCMNRWFOKDU-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CCC(=O)O)CC(=O)O

Synonyms

adipate-adipic acid
sodium hydrogen adipate-adipic acid

Origin of Product

United States

Petrochemical Based Production Methodologies: Advanced Studies and Process Optimization

Mechanistic Investigations of Cyclohexane (B81311) Oxidation Pathways

The oxidation of cyclohexane is a cornerstone of traditional hexanedioic acid synthesis. hep.com.cn This process typically involves a two-step approach: the initial oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), known as KA oil, followed by the oxidation of this mixture to this compound. intratec.us

Nitric Acid Oxidation of Cyclohexane and Cyclohexanol/Cyclohexanone Mixtures

The conventional method for producing this compound involves the oxidation of a cyclohexanol-cyclohexanone (KA oil) mixture with nitric acid. nih.govaidic.it Mechanistic studies suggest that cyclohexanol plays a crucial role in the reaction, reacting with nitrous acid (HNO₂) to generate reactive nitrogen oxide species (NOx). rsc.org These species are key to the oxidation process. Pure cyclohexanone is relatively inert under the same conditions, highlighting the importance of the alcohol component in the feed. rsc.org

A significant drawback of this process is the production of nitrous oxide (N₂O), a potent greenhouse gas, which accounts for a substantial portion of worldwide anthropogenic N₂O emissions. rsc.orgresearchgate.net The stoichiometric reduction of nitric acid leads to the formation of N₂O and other NOx gases. rsc.org

Catalyst Performance and Selectivity in Petrochemical Routes

Research has focused on developing more efficient and selective catalysts for cyclohexane oxidation to minimize byproducts and improve yields. In the conventional process, cobalt-based homogeneous catalysts are often used for the initial oxidation of cyclohexane to KA oil. hep.com.cn To maintain high selectivity for KA oil, the conversion rate is typically kept low (3%-5%). hep.com.cn

For the subsequent oxidation of KA oil to this compound, copper and vanadium catalysts are employed in conjunction with nitric acid. nih.govaidic.it Alternative research has explored the use of various catalytic systems to enable a one-step oxidation of cyclohexane to this compound, aiming to simplify the process and reduce environmental impact. These include metal nanoparticles, zeolites, and metalloporphyrins. hep.com.cn For instance, an iron-porphyrin catalyst has been reported to achieve a 21% yield in the direct oxidation of cyclohexane to this compound using molecular oxygen. hep.com.cn

The table below summarizes the performance of various catalysts in the oxidation of cyclohexane and its derivatives to this compound.

Catalyst SystemSubstrateOxidantConversion (%)Selectivity to this compound (%)Reference
Iron-PorphyrinCyclohexaneO₂-21 (Yield) hep.com.cn
N-doped CNTsCyclohexaneO₂4560 rsc.org
Au/0.6MgF₂–0.4MgO1,6-Hexanediol (B165255)Air4943 rsc.org
2 wt% Au/ZrO₂1,6-HexanediolO₂-94 (Yield) tandfonline.com
3.9 wt% Pt/ZrO₂1,6-HexanediolO₂-99 (Yield) tandfonline.com

Alternative Petrochemical Feedstock Research for this compound Synthesis

To diversify raw material sources and potentially develop more sustainable pathways, research has explored alternative petrochemical feedstocks for this compound synthesis.

Catalytic Conversion of Butadiene to this compound

Butadiene presents an alternative feedstock for this compound production through carbonylation reactions. google.comprocurementresource.com This process involves reacting butadiene with carbon monoxide and water in the presence of a catalyst. google.com One approach involves a two-step process where butadiene is first subjected to carbonylation with carbon monoxide and methanol (B129727) to produce dimethyl adipate (B1204190), which is then hydrolyzed to yield this compound. procurementresource.com Rhodium-based catalysts with a halogen activator have been shown to produce good yields of this compound from butadiene. google.com

A significant breakthrough has been the development of a palladium catalyst with a specific phosphine (B1218219) ligand (HeMaRaPhos) that enables the direct double carbonylation of 1,3-butadiene (B125203) to adipate diesters in a single step with high yields (up to 95%) and selectivity (over 97%). process-technology-online.comevonik.comspecialchem.com This "dream reaction" offers a more environmentally friendly and atom-efficient route compared to traditional methods. process-technology-online.com

Cyclohexene (B86901) Oxidation Strategies for this compound Production

Cyclohexene, derivable from the hydrogenation of benzene (B151609) or dehydrogenation of cyclohexane, is another promising feedstock for this compound. rsc.orgqiboch.com Oxidation of cyclohexene can be achieved using various oxidants and catalytic systems. One method involves oxidation with nitric acid or oxygen in the presence of catalysts like vanadium pentoxide or cobalt acetate (B1210297) to first form KA oil, which is then further oxidized to this compound. qiboch.com

More environmentally benign approaches utilize hydrogen peroxide (H₂O₂) as the oxidant. A biphasic system using 30% H₂O₂ with a sodium tungstate (B81510) (Na₂WO₄) catalyst and a phase-transfer catalyst has been developed for the oxidation of cyclohexene to this compound. cuhk.edu.hkrsc.org Ozonolysis of cyclohexene followed by oxidative decomposition of the resulting ozonide is another strategy, though it can suffer from low yields and the use of expensive reagents. cardiff.ac.ukacs.org Research into greener procedures for cyclohexene oxidation focuses on using low temperatures, solventless conditions, and green oxidants like O₂ or H₂O₂. cardiff.ac.uk

The table below presents data on different cyclohexene oxidation methods.

Catalyst/ReagentOxidantYield of this compound (%)Reference
Na₂WO₄ / Phase-Transfer Catalyst30% H₂O₂90 rsc.org
[FeCl₂{κ³-HC(pz)₃}] / MicrowaveH₂O₂46 researchgate.net
Ozonolysis / Formic AcidO₃"Good yields" acs.org

Process Intensification and Environmental Mitigation in Conventional Synthesis

Efforts to improve the conventional synthesis of this compound focus on process intensification and mitigating its environmental impact. Process intensification aims to develop smaller, more efficient, and safer production processes. aidic.itfrontiersin.org This can be achieved through technologies like microreactors and flow chemistry, which offer improved mass and heat transfer, leading to a more compact plant design and reduced energy consumption. aidic.itrsc.org

A major environmental concern in the conventional process is the emission of N₂O, a significant greenhouse gas. dtu.dkrsc.org Technologies have been implemented to abate these emissions, including thermal destruction and catalytic decomposition, which can reduce N₂O emissions by 90% or more. researchgate.netchalmers.se Another strategy involves integrating the N₂O-containing stream into other chemical processes, such as the hydroxylation of benzene to phenol (B47542), which can then be hydrogenated to cyclohexanol, creating a cycle that consumes the N₂O. rsc.org The development of N₂O-free routes, such as those using H₂O₂ or O₂ as oxidants, remains a key research goal to enhance the sustainability of this compound production. aidic.itrsc.org

Reduction of Nitrous Oxide Emissions in this compound Manufacturing

The conventional production of this compound, a crucial precursor for nylon 6,6, is a significant contributor to industrial nitrous oxide (N₂O) emissions. globalefficiencyintel.commdpi.com This greenhouse gas is a by-product of the nitric acid oxidation of a cyclohexanone-cyclohexanol mixture (KA oil). mdpi.comghgprotocol.org The impact of N₂O on global warming is substantial, with a warming potential nearly 273 times that of carbon dioxide (CO₂) over a 100-year period. globalefficiencyintel.com Consequently, significant research and development efforts have focused on abating these harmful emissions.

The primary strategies for mitigating N₂O emissions from this compound production involve thermal destruction and catalytic decomposition. researchgate.netiiasa.ac.at These end-of-pipe technologies are designed to convert N₂O into harmless nitrogen (N₂) and oxygen (O₂). researchgate.net

Thermal Destruction: This method operates at high temperatures, typically over 1000°C, to decompose N₂O. researchgate.net

Catalytic Decomposition: This approach utilizes catalysts to facilitate N₂O decomposition at lower temperatures, around 500°C. researchgate.net

These abatement technologies can achieve high efficiencies, with N₂O emission reductions of 90% or more being attainable. researchgate.netiiasa.ac.at Major producers of this compound have widely implemented these technologies. ghgprotocol.org

Further advancements in emission reduction are being explored. One such approach involves integrating the N₂O-containing off-gas stream into other chemical processes, such as the hydroxylation of benzene to produce phenol. rsc.org This not only mitigates N₂O emissions but also creates a value-added product, contributing to a more circular economy.

The global landscape of N₂O emissions from this compound production is heavily influenced by a few key regions. In 2021, China was the largest contributor, accounting for an estimated 94% of global annual N₂O emissions from this source. globalefficiencyintel.com This highlights the critical importance of ensuring the widespread adoption and efficient operation of abatement technologies in all production facilities, particularly in major manufacturing hubs. globalefficiencyintel.com Projections indicate that under a business-as-usual scenario, total N₂O emissions from the global this compound industry could increase by approximately 92% between 2021 and 2050. globalefficiencyintel.com However, an advanced scenario with higher deployment of abatement technologies could lead to annual N₂O emission reductions of 90% by 2035 and 94% by 2050. globalefficiencyintel.com

Table 1: N₂O Abatement Technologies in this compound Production

Technology Operating Principle Typical Operating Temperature Abatement Efficiency
Thermal Destruction High-temperature decomposition of N₂O into N₂ and O₂. researchgate.net > 1000°C researchgate.net ≥ 90% researchgate.net
Catalytic Decomposition Use of a catalyst to break down N₂O into N₂ and O₂ at lower temperatures. researchgate.net ~ 500°C researchgate.net ≥ 90% researchgate.net
N₂O Recycling Utilizing the N₂O-containing off-gas as a feedstock in other chemical processes (e.g., phenol production). rsc.org Varies by process High

Development of Novel Catalytic Systems for Enhanced Efficiency

Beyond emissions abatement, a significant area of research focuses on developing more efficient and sustainable catalytic systems for the synthesis of this compound itself, aiming to reduce or eliminate the reliance on nitric acid and the subsequent formation of N₂O. These novel approaches often target the direct oxidation of cyclohexane or alternative feedstocks under milder and more environmentally benign conditions.

One promising avenue involves the direct oxidation of cyclohexane to this compound using alternative oxidants to nitric acid. Researchers have investigated various catalytic systems to achieve this transformation. For instance, a trimetallic mixed-metal oxyhydroxide, WFeCoO(OH), has demonstrated the ability to convert cyclohexane to this compound with a 40% conversion rate and 67% selectivity at a relatively mild temperature of 90°C and atmospheric pressure. acs.org The unique properties of this catalyst, including its acidity and the presence of oxygen vacancies, are credited for its catalytic performance. acs.org

Another approach focuses on the oxidation of cyclohexene, a derivative of cyclohexane. An iron-based catalyst, [FeCl₂{κ³-HC(pz)₃}], has been shown to effectively oxidize cyclohexene to this compound using aqueous hydrogen peroxide (H₂O₂) as the oxidant. mdpi.com This method achieved a 46% yield and operates under microwave irradiation, offering a nitrous oxide-free protocol. mdpi.com

The use of noble metal catalysts has also been explored. Gold nanoparticles supported on various materials have been studied for the oxidation of cyclohexane. frontiersin.org For example, gold nanoparticles confined within a hollow silica (B1680970) shell demonstrated high selectivity for this compound under solvent-free conditions using oxygen as the oxidant. frontiersin.org Bimetallic catalysts, such as AuPd/TiO₂, have also shown enhanced selectivity towards this compound compared to their monometallic counterparts. frontiersin.org

Table 2: Comparison of Novel Catalytic Systems for this compound Production

Catalyst Substrate Oxidant Key Findings
WFeCoO(OH) Cyclohexane Not specified 40% conversion, 67% selectivity to this compound at 90°C. acs.org
[FeCl₂{κ³-HC(pz)₃}] Cyclohexene Hydrogen Peroxide (H₂O₂) 46% yield of this compound, N₂O-free process. mdpi.com
Au nanoparticles on hollow silica Cyclohexane Oxygen (O₂) 45% selectivity to this compound under solvent-free conditions. frontiersin.org
AuPd/TiO₂ Cyclohexane Not specified Higher selectivity to this compound compared to monometallic catalysts. frontiersin.org
Bulk Nickel Oxide (NiO) Cyclohexane m-CPBA 85% conversion to KA oil with 99% selectivity. mdpi.com

These ongoing research efforts into novel catalytic systems hold the potential to significantly improve the sustainability and efficiency of this compound production, moving towards greener chemical manufacturing processes.

Bio Based Production of Hexanedioic Acid: Biotechnological Pathways and Metabolic Engineering

Direct Microbial Fermentation of Renewable Carbon Sources to Hexanedioic Acid

Direct fermentation aims to convert renewable carbon sources, such as glucose or glycerol (B35011), into this compound in a single step using engineered microorganisms. This approach is considered a potentially "green" alternative to traditional chemical synthesis. mdpi.com

The development of efficient microbial cell factories for this compound production relies heavily on advanced genetic and metabolic engineering techniques. Scientists have engineered various microorganisms, with Escherichia coli being one of the most common hosts, to harbor novel biosynthetic pathways.

One of the most promising artificial routes is the reverse adipate (B1204190) degradation pathway (RADP), also known as the reverse β-oxidation pathway. acs.orgnih.gov This pathway has been successfully engineered in E. coli and has demonstrated significant potential. For instance, initial studies using engineered E. coli in a reverse adipate degradation pathway reported this compound titers of around 2 g/L. biofueljournal.com

Further enhancements have been achieved through systematic optimization of the pathway enzymes. Researchers have screened enzymes from different sources to improve pathway efficiency. For example, co-overexpression of specific genes such as paaJ, paaH, and paaZ from Acinetobacter baylyi in E. coli has been explored to boost production. mdpi.com In one study, optimizing the expression of key enzymes in the reverse degradation pathway increased the titer to 36 mg/L after 30 hours of incubation. mdpi.com

A critical aspect of metabolic engineering is maintaining the cellular energy balance. The biosynthesis of this compound is an energy-intensive process. Recent research has focused on reprogramming the metabolism of adenosine-5'-triphosphate (B57859) (ATP) to enhance production. By fine-tuning ATP-consuming cycles through the controlled overexpression of genes like panK and acs, researchers achieved a 19.5-fold increase in this compound production, reaching 1093.11 mg/L in shake flask experiments. nih.gov Transcriptomic analysis revealed that modulating ATP metabolism, combined with a balanced supply of pathway precursors, significantly enhances the metabolic fluxes toward this compound biosynthesis in E. coli. nih.gov

Table 1: Examples of Engineered E. coli Strains for Direct this compound Production

Engineered PathwayKey Genetic ModificationsHost OrganismAchieved TiterReference
Reverse Adipate DegradationIntroduction of reverse β-oxidation pathway enzymesEscherichia coli~2 g/L biofueljournal.com
Reverse Adipate DegradationOptimization of pathway enzymes (e.g., from A. baylyi)Escherichia coli36 mg/L mdpi.com
Reverse Adipate Degradation with ATP ReprogrammingFine-tuning of ATP-consuming cycles (overexpression of panK, acs)Escherichia coli1093.11 mg/L nih.gov
Reverse Adipate Degradation with Feedstock OptimizationEngineered E. coli with optimized pathwayEscherichia coli68 g/L mdpi.combiofueljournal.com

Beyond genetic manipulation, optimizing fermentation conditions is crucial for maximizing the titer, yield, and productivity of this compound. Key parameters include the choice of carbon source, pH, temperature, and induction strategy. nih.gov

The selection of a carbon source significantly impacts production efficiency. While glucose is a common feedstock, studies have shown that using glycerol as a supplemental feedstock can dramatically increase this compound titers. In a fed-batch fermentation process using an engineered E. coli strain, the addition of glycerol led to a final titer of 68 g/L after 88 hours, a substantial improvement over processes relying solely on glucose. mdpi.combiofueljournal.com

The optimization of multiple fermentation variables simultaneously can be achieved using statistical methods like Response Surface Methodology (RSM). nih.gov For instance, factors such as glucose concentration, cell density at the time of induction (OD600), and post-induction temperature can be systematically varied to identify the optimal conditions for production. nih.gov Maintaining the pH of the fermentation broth is also critical, as the accumulation of acidic products can inhibit cell growth and enzyme activity. For example, in some biotransformation processes, controlling the pH between 5.0 and 5.5 was found to be essential for the cascade of oxidation reactions to proceed efficiently. d-nb.info

Table 2: Impact of Fermentation Parameters on this compound Production

ParameterConditionEffect on ProductionReference
Carbon SourceGlucose with glycerol supplementationIncreased final titer to 68 g/L in fed-batch fermentation. mdpi.combiofueljournal.com
pH ControlMaintained at 5.0-5.5Essential for the efficiency of cascade oxidation reactions in certain biotransformations. d-nb.info
Induction PointOptimized cell density (e.g., OD600 of 1.66)Improves final yield of the target product. nih.gov
TemperatureOptimized induction temperature (e.g., 30.27°C)Balances enzyme activity and cell stability for higher yield. nih.gov

Genetic and Metabolic Engineering of Host Microorganisms

Biosynthesis of this compound via Intermediate Biomass-Derived Precursors

An alternative to direct fermentation is the production of this compound through intermediate chemical compounds derived from biomass. This approach often involves a combination of biological and chemical catalytic steps.

A well-studied pathway involves the conversion of cis,cis-muconic acid, which can be produced microbially from renewable feedstocks like glucose or lignin-derived aromatics. blogspot.comtandfonline.com The process is typically a two-step route:

Fermentation: Engineered microbes, such as E. coli or Saccharomyces cerevisiae, are used to produce cis,cis-muconic acid. mdpi.comnih.gov Significant progress has been made in this area, with fermentation processes achieving high titers of muconic acid. mdpi.com

Conversion to this compound: The double bonds in the muconic acid molecule are then reduced to form this compound. This can be accomplished through either chemical hydrogenation or biocatalysis.

Chemical hydrogenation typically employs metal catalysts like platinum (Pt) or ruthenium (Ru) and has been shown to achieve yields of up to 90%. mdpi.comd-nb.info For example, Ru-based bimetallic nanoparticles on a silica (B1680970) support have demonstrated 100% conversion of muconic acid with a this compound yield of nearly 65%. ejosdr.com More recently, electrochemical hydrogenation has emerged as a sustainable alternative that uses water-derived hydrogen. rsc.org

Biocatalytic conversion utilizes enzymes such as muconic acid reductase (MAR) to reduce cis,cis-muconic acid to this compound. researchgate.net This enzymatic approach offers a fully biological route to this compound from catechol, a lignin-derived monomer. researchgate.net

Glucaric acid, another C6 dicarboxylic acid, can be produced from the oxidation of glucose and serves as a precursor to this compound. blogspot.comunizar.es The conversion process involves the selective hydrodeoxygenation of the secondary hydroxyl groups of glucaric acid. ejosdr.comresearchgate.net This reaction is challenging but has been successfully demonstrated using various chemo-catalytic systems.

Bifunctional catalysts are often employed for this conversion. For instance, a combination of platinum nanoparticles on a carbon nanotube support for the initial oxidation of glucose to glucaric acid (67% yield), followed by a Pd-ReOx catalyst on activated carbon for the hydrodeoxygenation step, has been reported. ejosdr.com The use of bimetallic catalysts supported on materials like silica has also been patented for this process. ejosdr.com Rennovia Inc. developed a two-step chemo-catalytic process using glucose as the feedstock, which first oxidizes glucose to glucaric acid and then performs a hydrodeoxygenation step to produce this compound. blogspot.comunizar.es

1,6-Hexanediol (B165255) (HDO) is another valuable C6 platform chemical that can be derived from biomass, for example, from 5-hydroxymethylfurfural (B1680220) (5-HMF), and subsequently oxidized to this compound. tandfonline.comresearchgate.net This oxidation can be achieved through both biocatalytic and chemo-catalytic methods.

A highly efficient biocatalytic process utilizes resting cells of Gluconobacter oxydans. This microbial transformation can achieve complete conversion of HDO with over 99% yield of this compound, producing approximately 37 g/L in a fed-batch system. researchgate.netd-nb.info The entire process is conducted in an aqueous medium at ambient temperatures, offering a green and efficient route. researchgate.net

Chemo-catalytic oxidation of HDO often involves precious metal catalysts. Gold (Au) or platinum (Pt) based catalysts have shown high activity and selectivity. For example, an Au–Pt/ZrO2 catalyst achieved full conversion of HDO with a this compound yield of approximately 96% after 48 hours at 70°C. rsc.org Similarly, palladium (Pd) supported on hydroxyapatite (B223615) (Pd/HAP) has been shown to afford an 89% yield of this compound with complete HDO conversion under base-free conditions. bohrium.com

Table 3: Comparison of Methods for Converting 1,6-Hexanediol to this compound

MethodCatalyst / MicroorganismKey ConditionsAchieved YieldReference
Biocatalytic OxidationGluconobacter oxydansFed-batch, aqueous medium>99% researchgate.netd-nb.info
Chemo-catalytic OxidationAu–Pt/ZrO₂70°C, 40 bar air, 48 h~96% rsc.org
Chemo-catalytic OxidationPd/HAP70°C, base-free, aqueous89% bohrium.com
Chemo-catalytic OxidationPt on Zirconia135-165°C, 50-700 psig O₂>90% google.com

Valorization of 5-Hydroxymethylfurfural (5-HMF) Derivatives into this compound

5-Hydroxymethylfurfural (5-HMF) is a key platform chemical derived from the dehydration of sugars like fructose (B13574) and glucose, which can be obtained from lignocellulosic biomass. tandfonline.commdpi.com The conversion of 5-HMF and its derivatives into this compound represents a promising bio-based production strategy. biofueljournal.comrsc.org

Several pathways have been explored for this conversion. One route involves the oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA), which is then hydrogenated to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA). tandfonline.combiofueljournal.comrsc.org Subsequent ring-opening and reduction of THFDCA can yield this compound. tandfonline.comresearchgate.net Another approach involves the hydrogenation of 5-HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), which is then converted to 1,6-hexanediol (1,6-HDO). tandfonline.comresearchgate.net The final step is the oxidation of 1,6-HDO to this compound, which can be achieved using microorganisms. tandfonline.comgoogle.com

A patented process describes the hydrolysis of biomass to produce 5-HMF, followed by catalytic hydrogenation to 2,5-tetrahydrofurandimethanol. google.com This intermediate is then treated with hydrogen to form 1,6-hexanediol, which is subsequently oxidized to this compound by Gluconobacter oxydans. google.com

Glycerol-Derived Pathways for this compound Synthesis

Glycerol, a major byproduct of the biodiesel industry, has become an attractive and inexpensive feedstock for biotechnological applications. nih.govresearchgate.net Its higher degree of reduction compared to glucose makes it a favorable substrate for producing reduced chemicals like this compound. nih.gov

Metabolic engineering efforts have focused on creating pathways in microorganisms, such as Escherichia coli, to convert glycerol into this compound. researchgate.netosti.govnih.gov One successful strategy involves leveraging the reverse adipate-degradation pathway. biofueljournal.com In a fed-batch fermentation process using an engineered E. coli strain, a high titer of 68 g/L of this compound was achieved with glycerol as a supplemental feedstock. mdpi.com This highlights the potential of glycerol as a key substrate in the bio-production of this compound. researchgate.net Hyperbranched polyesters have also been synthesized from glycerol and adipic acid through catalyzed melt polymerization. researchgate.netfrontiersin.org

Elucidation and Engineering of Artificial Biosynthetic Pathways

The absence of natural microbial pathways for the direct, high-yield production of this compound has necessitated the design and engineering of novel, artificial biosynthetic routes. mdpi.comfao.org These strategies often involve combining enzymes from different organisms and pathways to create a functional production system in a suitable host microorganism.

Reverse Degradation Pathway for this compound Bioproduction

The reverse degradation pathway, also known as the reverse β-oxidation pathway, is considered one of the most promising artificial routes for this compound biosynthesis. mdpi.comfao.org This pathway essentially reverses the natural degradation process of adipic acid. sjtu.edu.cn It begins with the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA. mdpi.comsjtu.edu.cn A series of reduction and dehydration steps then convert this intermediate to adipyl-CoA, which is finally hydrolyzed to this compound. sjtu.edu.cn

The feasibility of this pathway was first demonstrated in E. coli. mdpi.comsjtu.edu.cn Subsequent research has focused on optimizing this pathway by identifying and expressing more efficient enzymes from various organisms. sjtu.edu.cnjmicrobiol.or.kr For instance, a natural reverse degradation pathway was discovered in Thermobifida fusca, and the enzymes from this pathway were successfully expressed in E. coli. mdpi.comjmicrobiol.or.kr Through extensive metabolic engineering, including the optimization of enzyme expression and the elimination of competing pathways, a remarkable titer of 68 g/L of this compound has been achieved in E. coli using a fed-batch fermentation process with glucose and glycerol as carbon sources. mdpi.com

Table 1: Key Enzymes in the Reverse Degradation Pathway for this compound Production

StepEnzymeFunctionSource Organism Example
1ThiolaseCondensation of acetyl-CoA and succinyl-CoAEscherichia coli
23-hydroxyacyl-CoA dehydrogenaseReduction of 3-oxoadipyl-CoAThermobifida fusca
3Enoyl-CoA hydrataseDehydration of 3-hydroxyadipyl-CoAThermobifida fusca
4Enoyl-CoA reductaseReduction of 2,3-dehydroadipyl-CoAThermobifida fusca
5ThioesteraseHydrolysis of adipyl-CoA to this compoundVarious

Fatty Acid Degradation Pathway Modifications for this compound

Modifying existing fatty acid degradation pathways is another strategy for producing this compound. This approach typically involves a combination of the β-oxidation and ω-oxidation pathways. mdpi.comgoogle.com In the ω-oxidation pathway, fatty acids are oxidized at their terminal methyl group, leading to the formation of dicarboxylic acids. mdpi.com By engineering the β-oxidation pathway to selectively shorten these dicarboxylic acids, this compound can be produced. mdpi.comunimib.it

Research has explored the feasibility of this route in yeast, where acyl-CoA oxidases, the first enzymes in the β-oxidation pathway, were identified as rate-limiting steps. mdpi.com By manipulating these enzymes and other parts of the pathway, it is possible to channel the carbon flux towards the production of this compound from fatty acid feedstocks. google.com

Exploration of Polyketide and Alpha-Ketopimelate (B1259798) Pathways for this compound Precursors

The polyketide and alpha-ketopimelate pathways offer alternative routes for synthesizing precursors to this compound. mdpi.comfao.org Polyketide synthases are large, multi-domain enzymes that can produce a wide variety of complex molecules from simple acyl-CoA units. By engineering these synthases, it may be possible to direct the synthesis towards a C6 backbone that can be converted to this compound.

The alpha-ketopimelate (AKP) pathway has also been investigated. mdpi.com In some engineered strains, the enzymes of the AKP pathway have shown broad substrate specificity, leading to the formation of this compound as a byproduct. mdpi.com While the titers achieved through these pathways have been relatively low, they represent potential avenues for future research and optimization. mdpi.com

Lysine (B10760008) Degradation Pathway Reconstruction for this compound Synthesis

The reconstruction of the lysine degradation pathway presents another potential route for the bio-based production of this compound. mdpi.comfao.org In this pathway, lysine is converted to this compound through a series of enzymatic steps. researchgate.net A key intermediate in this process is α-aminoadipate. researchgate.netnih.gov

One proposed pathway involves the deamination of lysine to form 2-aminoadipic acid, followed by further reactions to yield this compound. mdpi.comresearchgate.net However, a significant challenge with this pathway is that some of the required enzymes have not yet been identified. mdpi.comchalmers.se Despite this "metabolic gap," the theoretical potential of this pathway is significant, especially if it can be integrated into high-lysine-producing organisms like Corynebacterium glutamicum. mdpi.comchalmers.se The high titers of lysine achievable with these strains could make this an economically viable route if the enzymatic gaps can be filled through enzyme discovery or protein engineering. mdpi.com

Enzyme Engineering and Biocatalyst Development for this compound Production

The economic viability and efficiency of producing this compound from renewable feedstocks are heavily reliant on the performance of the enzymes and the whole-cell biocatalysts used in the biosynthetic pathways. Native enzymes and wild-type microorganisms are often not optimized for the high-flux, high-titer production required for industrial applications. Consequently, significant research has focused on enzyme engineering and the development of robust biocatalysts to overcome these limitations.

Enzyme Engineering for Enhanced Catalytic Function

Enzyme Screening and Selection: The initial step often involves screening for enzymes from a diverse range of microorganisms to find those with the most favorable characteristics for a specific reaction. For instance, in the reverse β-oxidation pathway, various enzymes such as β-ketoadipyl-CoA thiolase, 3-hydroxyadipyl-CoA dehydrogenase, and trans-2-enoyl-CoA reductase have been sourced from different organisms and tested in combination to find the most effective set. mdpi.com Replacing native E. coli enzymes with orthologs from organisms like Clostridium acetobutylicum or Ralstonia eutropha has been shown to improve this compound titers. mdpi.com

Protein Engineering: When suitable native enzymes cannot be found, protein engineering techniques are employed to modify existing enzymes.

Rational Design: This approach uses knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. For example, rational engineering of the binding pocket of 3-ketoacyl-CoA thiolase (Tfu_0875) was performed to enhance its activity and specificity for succinyl-CoA, a key precursor, leading to increased this compound production. researchgate.net

Fusion Tags: The solubility and catalytic efficiency of enzymes can be improved by fusing them with other proteins or tags. A notable example is the enhancement of the E. coli PaaF enzyme's catalytic efficiency by fusing it with a SUMO (Small Ubiquitin-like Modifier) tag, which resulted in a 234.3% improvement in this compound titer in one study. acs.org

Directed Evolution: This method involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties. While complex, it can yield highly active and specific enzymes for novel reactions within a biosynthetic pathway.

The table below summarizes examples of enzyme engineering efforts to improve this compound production.

EnzymeEngineering StrategyHost OrganismPathwayImprovement
PaaF (3-hydroxyadipyl-CoA dehydrogenase)N-terminal fusion with SUMO tagEscherichia coliReverse β-Oxidation234.3% increase in adipic acid titer compared to the non-tagged version. acs.org
3-ketoacyl-CoA thiolase (Tfu_0875)Rational design of binding pocketEscherichia coliReverse β-OxidationEngineered mutants increased adipic acid titer by 1.35-fold compared to the wild-type enzyme. researchgate.net
Enoate Reductase (ERBC)Expression optimizationSaccharomyces cerevisiaeMuconic Acid PathwayEnabled the first demonstration of adipic acid biosynthesis from glucose in yeast, though complete conversion of the precursor cis,cis-muconic acid was not achieved, indicating a need for further improvement. nih.gov
Multiple Enzymes (Bcd, PaaH1, ECH)Orthologous enzyme substitutionEscherichia coliReverse β-OxidationReplacing native enzymes with those from Clostridium acetobutylicum and Ralstonia eutropha increased adipic acid production from 31 µg/L to 120 µg/L. mdpi.com

Biocatalyst Development and Optimization

Beyond individual enzymes, the entire microbial cell is engineered to function as an efficient and robust biocatalyst. Whole-cell biocatalysis is often preferred as it provides enzymes with their native cellular environment, ensures the regeneration of essential cofactors like NADH and ATP, and can be more cost-effective than using purified enzymes. d-nb.info

Whole-Cell Biocatalysts: Organisms like Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas taiwanensis are common choices for development as whole-cell biocatalysts. researchgate.netnih.gov These hosts are genetically tractable and well-understood. For instance, resting cells of Gluconobacter oxydans have been used for the high-yield oxidation of 1,6-hexanediol to this compound, demonstrating complete conversion of the substrate. d-nb.info The use of resting (non-growing) cells can be advantageous as it separates the product formation phase from cell growth, potentially channeling more resources towards the desired chemical. researchgate.net

Metabolic Engineering of Host Strains: To maximize production, the host's metabolism is extensively rewired.

Blocking Competing Pathways: To direct the flow of carbon from the central metabolism towards this compound, genes involved in the synthesis of byproducts are often deleted. Common targets for knockout include genes responsible for the production of acetate (B1210297) (poxB, pta), lactate (B86563) (ldhA), and succinate (B1194679) (sdhA), preventing the diversion of valuable precursors. mdpi.comresearchgate.net

Enhancing Precursor Supply: The availability of precursors like acetyl-CoA and succinyl-CoA is critical for pathways such as reverse β-oxidation. Strategies to boost their supply include overexpressing enzymes like acetyl-CoA synthetase (acs) or activating pathways like the glyoxylate (B1226380) shunt by knocking out regulators like iclR. mdpi.comresearchgate.net

Co-culture and Consortium Engineering: Complex biosynthetic pathways can be divided among different microbial strains that work together in a consortium. nih.gov This modular approach can reduce the metabolic burden on a single strain and allow for the optimization of each part of the pathway independently. For example, a three-module E. coli consortium was designed to convert cyclohexane (B81311) to this compound, where each cell module performed a specific set of reactions in the cascade. nih.gov A co-culture strategy has also been implemented for the production of 1,6-hexanediol and 1,6-hexamethylenediamine from glucose via a this compound intermediate. acs.org

The following table presents the performance of several engineered whole-cell biocatalysts.

MicroorganismKey Genetic Modifications/StrategySubstrate(s)Titer Achieved
Escherichia coli Induction-free system, deletion of byproduct pathways (ldhA, poxB, pta, sdhA), overexpression of acs.Glucose, Glycerol68 g/L mdpi.comchalmers.se
Pseudomonas taiwanensis VLB120 Expression of alcohol and aldehyde dehydrogenases from Acidovorax sp. CHX100.Cyclohexane10.2 g/L nih.gov
Gluconobacter oxydans DSM50049 Use of resting cells in a fed-batch process.1,6-Hexanediol~37 g/L d-nb.info
Saccharomyces cerevisiae Expression of muconic acid pathway and an enoate reductase.Glucose13.1 mg/L nih.gov
E. coli Consortium Three-module system for stepwise oxidation.Cyclohexane42 mM (~6.1 g/L) nih.gov

Through the combined application of enzyme and biocatalyst engineering, researchers are systematically overcoming the inherent inefficiencies of natural systems. These advancements are paving the way for the development of commercially competitive processes for the bio-based production of this compound. chalmers.se

Advanced Polymerization Studies Involving Hexanedioic Acid As a Monomer

Mechanistic Insights into Polyamide (e.g., Nylon 6,6) Polycondensation with Hexanedioic Acid

The synthesis of Nylon 6,6, a widely used polyamide, occurs through the polycondensation of this compound and 1,6-hexanediamine. nih.gov This reaction is a classic example of step-growth polymerization. The process begins with the formation of a salt, often referred to as "nylon salt," which is an equimolar mixture of the diacid and diamine. nih.gov This salt formation helps in achieving the precise stoichiometric balance required for high molecular weight polymer formation. nih.gov

The polymerization is typically carried out in a batch reactor under controlled temperature and pressure. researchgate.netacs.org Initially, the nylon salt is heated in an aqueous solution to approximately 200°C under pressure to keep the water in the liquid phase. acs.orgacs.org This stage facilitates the initial condensation reaction between the carboxylic acid and amine end groups, forming an amide linkage and a molecule of water. acs.org

The reaction is reversible and equilibrium-limited. acs.org To drive the reaction towards the formation of a high molecular weight polymer, the water produced during the condensation must be continuously removed. acs.orgacs.org This is achieved by gradually increasing the temperature to above the melting point of Nylon 6,6 (around 270°C) while simultaneously reducing the pressure. acs.orgacs.org This process shifts the equilibrium, favoring further condensation and leading to an increase in the polymer chain length. acs.org While the polymerization is rarely catalyzed, the carboxyl groups themselves can have a catalyzing effect on the reaction. researchgate.netacs.org

Mechanistic studies have also explored side reactions that can occur during polymerization, such as the formation of cyclic monomers at low concentrations. acs.org Understanding these mechanistic details is crucial for controlling the molecular weight, polydispersity, and ultimately, the properties of the final Nylon 6,6 polymer.

Synthesis and Structural Characterization of this compound-Based Polyurethanes

This compound is a versatile monomer used in the synthesis of polyurethanes (PUs), contributing to the polymer's flexibility and other desirable properties. ontosight.aiontosight.ai Polyurethanes are typically formed through the reaction of a diisocyanate with a polyol. cir-safety.org this compound is often incorporated into the polyester (B1180765) polyol component.

Reactivity of this compound with Diisocyanates and Diols in Polyurethane Formation

The synthesis of this compound-based polyurethanes is often a two-step process. First, a polyester polyol is synthesized through the condensation reaction of this compound with a diol, such as 1,4-butanediol (B3395766). polymersource.ca This initial oligomerization step results in a low molecular weight polyester with terminal hydroxyl groups. polymersource.ca

In the second step, this polyester polyol is reacted with a diisocyanate, such as 4,4′-methylenebis(phenyl isocyanate) (MDI). polymersource.ca The isocyanate groups (–NCO) of the diisocyanate are highly reactive towards the hydroxyl groups (–OH) of the polyester polyol, forming urethane (B1682113) linkages (–NH–COO–). rsc.org This polyaddition reaction leads to the formation of the final high molecular weight polyurethane. ontosight.ai

The reactivity of the isocyanate groups can be influenced by their chemical structure. For instance, in asymmetric diisocyanates, the two NCO groups can exhibit different reactivities. rsc.org The reaction conditions, including temperature and the use of catalysts, can also affect the rate and selectivity of the urethane formation. rsc.org

In some advanced approaches, non-isocyanate polyurethanes (NIPUs) are synthesized from this compound to create more sustainable materials. mdpi.comnih.gov This involves reacting this compound with compounds like glycerol (B35011) carbonate and various diamines, avoiding the use of toxic isocyanates. mdpi.comnih.gov

Tunable Properties of Polyurethane Systems through this compound Integration

The integration of this compound into polyurethane systems allows for the tuning of their properties to suit various applications. The characteristics of the resulting polyurethane are influenced by several factors, including the molecular weight of the initial polyester polyol, the type of diisocyanate used, and the ratio of the reactants. nih.govmdpi.com

By varying the diols used in the synthesis of the polyester polyol with this compound, properties such as flexibility, hardness, and chemical resistance of the final polyurethane can be tailored. roquette.com For instance, the use of different diols can influence the degree of crystallinity and the glass transition temperature of the polymer. mdpi.com

The choice of diisocyanate also plays a significant role in determining the final properties. Aliphatic diisocyanates generally impart good resistance to UV light and weathering, while aromatic diisocyanates can enhance the rigidity and thermal stability of the polyurethane. mdpi.comosti.gov The structure of the diisocyanate affects the degree of hydrogen bonding and microphase separation within the polymer, which in turn influences mechanical properties like tensile strength and adhesion. mdpi.com

Furthermore, the properties can be fine-tuned by adjusting the hard segment content, which is formed by the reaction of the diisocyanate and a chain extender (a low molecular weight diol). osti.gov This allows for the creation of a wide range of polyurethane materials, from soft elastomers to rigid plastics, with properties tailored for specific applications such as coatings, adhesives, and biomedical devices. ontosight.ainih.gov

Polyester Architectures Derived from this compound

This compound is a fundamental building block for a wide variety of polyesters, which are formed through condensation polymerization with various diols. passmyexams.co.uk The resulting polyesters exhibit a broad spectrum of properties, making them suitable for diverse applications ranging from textiles to packaging and automotive components. ontosight.aiontosight.ai

Condensation Polymerization of this compound with Various Diols

The synthesis of polyesters from this compound involves a condensation reaction with a diol, a molecule containing two hydroxyl groups. passmyexams.co.uk In this reaction, the carboxylic acid groups of this compound react with the hydroxyl groups of the diol to form ester linkages, with the elimination of a small molecule, typically water. shalom-education.com This process is also known as polyesterification and is often carried out at elevated temperatures, sometimes in the presence of a catalyst to accelerate the reaction. atamanchemicals.com

A variety of diols can be reacted with this compound to create polyesters with different structures and properties. ontosight.ai Common diols include 1,2-ethanediol (B42446) (ethylene glycol), 1,4-butanediol, and 1,6-hexanediol (B165255). passmyexams.co.ukontosight.ai The choice of diol influences the flexibility, crystallinity, and melting point of the resulting polyester. ontosight.ai For example, using longer chain diols generally leads to more flexible polyesters.

The polymerization process can be controlled to achieve a desired molecular weight and polydispersity, which in turn affects the material's mechanical properties. ontosight.ai The reaction conditions, such as temperature, pressure, and catalyst type, are critical parameters in controlling the final polymer characteristics. ontosight.ai

Influence of this compound Content on Polyester Characteristics

The proportion of this compound in the polyester backbone significantly influences the material's properties. By adjusting the ratio of this compound to other dicarboxylic acids or diols in the polymerization mixture, the characteristics of the polyester can be precisely tuned.

For instance, in copolyesters, where this compound is combined with other diacids like succinic acid or terephthalic acid, the resulting properties are a blend of the characteristics imparted by each monomer. acs.orgidexlab.com Increasing the this compound content generally enhances the flexibility and lowers the melting point of the polyester due to the flexible nature of its six-carbon aliphatic chain. mdpi.com

The introduction of this compound can also impact the crystallinity of the polyester. In some systems, it can disrupt the regular packing of polymer chains, leading to a more amorphous material with improved transparency. Conversely, in other architectures, it can contribute to crystalline domains that enhance mechanical strength.

The table below summarizes the effect of incorporating this compound with different diols on the properties of the resulting polyesters.

Diol Co-monomerResulting Polyester TypeKey Properties Influenced by this compound
1,2-EthanediolPoly(ethylene adipate)Flexibility, biodegradability atamanchemicals.com
1,4-ButanediolPoly(butylene adipate)Flexibility, part of biodegradable plastics google.comgoogle.com
1,6-HexanediolPoly(hexamethylene adipate)Flexibility, used in polyurethanes idexlab.com
Mixed DiolsCopolyestersTunable flexibility, crystallinity, and melting point ontosight.ai

Development and Analysis of Novel this compound-Containing Polymers

The incorporation of this compound into polymer chains has been a focal point of research aimed at creating materials with enhanced characteristics. These efforts have resulted in a new generation of copolymers and terpolymers with promising applications.

Copolymers and Terpolymers Incorporating this compound Moieties

This compound, also known as adipic acid, is a fundamental dicarboxylic acid used in the synthesis of a wide array of copolymers and terpolymers. researchgate.netibm.com Its six-carbon backbone imparts flexibility and strength to the resulting polymer chains. researchgate.net The synthesis of these polymers often involves condensation reactions with various diols, diamines, and other monomers to create complex structures with unique properties. acs.orgchemguide.co.uk

For instance, the copolymerization of this compound with 1,4-butanediol results in poly(butylene adipate) (PBA), a biodegradable polyester. wikiwand.com The properties of such copolymers can be further tailored by introducing a third monomer, forming a terpolymer. An example is the synthesis of biodegradable aliphatic copolyesters from ε-caprolactone, adipic acid, and 1,6-hexanediol via melt-polycondensation. researchgate.net Similarly, complex terpolymers have been created by reacting this compound with monomers like 1,3-diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol, and 1,6-hexanediol, resulting in materials with a unique combination of properties. capes.gov.br

The versatility of this compound is also demonstrated in its use with other monomers such as 1,4-cyclohexanedimethanol (B133615) and 1,2-ethanediol to form polyesters with good thermal stability and mechanical strength. researchgate.netscribd.com Furthermore, the reaction of this compound with N1-(2-aminoethyl)-1,2-ethanediamine, dimethylamine, and epichlorohydrin (B41342) yields complex polymeric substances with both hydrophilic and hydrophobic properties. digitellinc.com

The following table summarizes various copolymers and terpolymers synthesized using this compound:

Co-monomer(s)Resulting Polymer/Copolymer TypeKey Characteristics
1,4-ButanediolPoly(butylene adipate) (PBA)Biodegradable, moderate thermal stability. wikiwand.com
1,4-CyclohexanedimethanolPolyesterSemicrystalline, good thermal stability. researchgate.net
N1-(2-aminoethyl)-1,2-ethanediamine, dimethylamine, epichlorohydrinComplex PolyamideHydrophilic and hydrophobic properties. digitellinc.com
1,4-Butanediamine, Hexahydro-2H-azepin-2-onePolyamide CopolymerHigh strength, elasticity, and resistance. rsc.org
1,2,3-Propanetriol (Glycerol)PolyesterBiodegradable and biocompatible. mdpi.com
1,3-Diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol, 1,6-hexanediolPolyurethane/PolyesterMechanical strength, chemical resistance, thermal stability. capes.gov.br
ε-Caprolactone, 1,6-HexanediolAliphatic CopolyesterBiodegradable. researchgate.net

Investigations into Enhanced Mechanical Strength, Elasticity, and Thermal Stability of this compound Polymers

Research has been dedicated to enhancing the mechanical and thermal properties of polymers containing this compound. The inherent properties of polyamides like Nylon 6,6, which is produced from this compound and hexamethylenediamine, include high tensile strength and abrasion resistance. dss.go.thuhasselt.be The introduction of different comonomers allows for the fine-tuning of these properties.

For example, polymers of this compound with 1,4-butanediamine and caprolactam are known for their strength and elasticity. rsc.org The inclusion of aromatic rings, such as from 1,3-diisocyanatomethylbenzene, into the polymer backbone can enhance chemical resistance and thermal stability. capes.gov.br Similarly, reacting this compound with phthalic anhydride (B1165640) and 2,2,4-trimethyl-1,3-pentanediol (B51712) can improve thermal stability and mechanical strength. hykuup.com

Studies have shown that the thermal stability of polyesters like poly(ethylene adipate) (PEA) can be significant, with degradation often occurring at temperatures well above their melting point. rsc.orgijirset.com For instance, a polymer of this compound with 1,4-cyclohexanedimethanol exhibits degradation temperatures above 300°C. researchgate.net The mechanical properties are also a key focus. While some adipic acid polyesters have shown a tensile strength of approximately 10 MPa, others, like high molecular weight poly(ethylene adipate), can reach up to 67 MPa. researchgate.netrsc.org The elasticity of these polymers is also a critical factor, with some elastomers derived from polymer complexes demonstrating the ability to be stretched to many times their original length. acs.org

The following table presents a selection of mechanical and thermal properties of various this compound-based polymers:

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Thermal Stability (Decomposition Temperature)
Poly(ethylene adipate) (PEA)~10 - 67 researchgate.netrsc.org--
This compound, polymer with 1,4-cyclohexanedimethanol->150 researchgate.net>300°C researchgate.net
Polyamide 6,6High dss.go.th--
Poly(butylene adipate) (PBA)Moderate wikiwand.comHigh wikiwand.comDecomposition ~338.5°C wikiwand.com

Topochemical Polymerization of this compound Derivatives

Topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer, offers a unique pathway to highly ordered polymers. researchgate.netnih.gov This method is particularly relevant for derivatives of this compound that can be pre-organized in a crystalline state.

Solid-State Reaction Dynamics in 3,4-Bis(methylene)this compound Polymerization

The topochemical 1,4-polymerization of diene monomers, such as derivatives of this compound, is a subject of ongoing research. hykuup.comwikipedia.org The polymerization of 3,4-bis(methylene)this compound in the solid state is a prime example of this type of reaction. hykuup.comwikipedia.org For such a reaction to occur, the monomer molecules must be precisely aligned within the crystal lattice, a concept governed by principles of crystal engineering. researchgate.net The distance between the reactive double bonds of adjacent monomers is a critical factor, with a stacking distance of approximately 5 Å being favorable for polymerization.

The reaction is typically initiated by external stimuli such as UV light or γ-irradiation. wikiwand.com γ-irradiation has been noted as a potentially better choice for some 1,3-diene carboxylic acid derivatives as it can trigger the reaction more rapidly. wikiwand.com The kinetics of solid-state polymerization can be complex, often characterized by an induction period followed by an acceleration phase. The process aims to minimize the motion of atoms during the reaction, and it has been proposed that for internally substituted dienes like 3,4-bis(methylene)this compound, a "turnstile" type of motion of the diene functional group can reduce lattice strain, making them more reactive in the solid state. wikipedia.org

Structural Control and Crystallographic Analysis in 1,4-Polymerization Processes

Structural control in topochemical 1,4-polymerization is achieved through the careful design of the monomer and the engineering of its crystal packing. researchgate.net Intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen-halogen interactions play a crucial role in achieving the necessary alignment of monomers for polymerization. researchgate.net

X-ray crystallography is an indispensable tool for analyzing the crystal structure of the monomer and the resulting polymer. acs.org It allows for the direct confirmation of the topochemical polymerization process by comparing the crystal structures before and after the reaction. For diene carboxylic acid derivatives, such as muconic acid (a related 1,3-diene dicarboxylic acid), crystallographic analysis has revealed that the planar diene moieties pack in columnar structures with stacking distances suitable for polymerization. acs.org The stereochemistry of the resulting polymer, whether it is isotactic, syndiotactic, or atactic, is directly determined by the arrangement of the monomers in the crystal lattice. This level of control is a significant advantage of topochemical polymerization over traditional solution-based methods. researchgate.net

Hexanedioic Acid Derivatives: Synthesis, Functionalization, and Emerging Applications in Research

Synthetic Pathways for Hexanedioic Acid Esters

The esterification of this compound is a fundamental process for producing a variety of commercially important esters. evitachem.com These esters are synthesized by reacting this compound with one or more alcohols, a reaction that can be tailored to yield products with specific properties. ontosight.ai

Esterification Reaction Kinetics and Catalysis

The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common route to this compound esters. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as a solvent. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid and tosic acid, are frequently employed. masterorganicchemistry.com

The kinetics of this reaction are influenced by several factors, including the nature of the alcohol and the catalyst used. For instance, the esterification of this compound with 1,6-hexanediol (B165255) has been studied using different catalysts, revealing that tin-based catalysts like n-BuSnOOH can be more effective than titanium-based catalysts under certain conditions. researchgate.net

Phase transfer catalysis (PTC) offers an alternative approach with benefits such as milder reaction conditions and higher yields. mdpi.com This method has been applied to the esterification of organic acids, including this compound, demonstrating that hydrophobicity is a key factor in the conversion to their corresponding esters. mdpi.com Furthermore, enzyme-catalyzed esterification, using lipases in organic solvents, provides a green and selective method for producing this compound esters. evitachem.combeilstein-journals.org

Development of Specialized Ester Plasticizers and Lubricants

Esters of this compound are extensively used as plasticizers, particularly for polyvinyl chloride (PVC), to enhance flexibility and durability. atamanchemicals.comchemicalland21.com Different alcohol moieties are used to create a range of plasticizers with specific properties like low volatility and high thermal stability. ontosight.aiontosight.ai For example, bis(2-ethylhexyl) adipate (B1204190) is a common plasticizer for PVC. evitachem.com Mixed esters, such as those formed with decyl and octyl alcohols, are also utilized in applications like food packaging and medical devices. ontosight.ai

In the realm of lubricants, longer-chain esters of this compound are valued for their stable lubricity, corrosion protection, and biodegradability, performing well at both high and low temperatures. chemicalland21.com Di-isotridecyl adipate, for instance, is a saturated adipate ester used in automotive and industrial lubricants due to its hydrolytic and thermo-oxidative stability. atamanchemicals.com These esters are also employed as base oils in the formulation of greases and as additives in gearbox oils. atamanchemicals.comontosight.ai

Organotin(IV) Derivatives of this compound: Synthesis and Antimicrobial Activity Studies

Organotin(IV) compounds derived from this compound have garnered significant interest due to their potential biological activities. chemsociety.org.ngamazonaws.com The synthesis of these derivatives typically involves a multi-step process. First, this compound is reacted with a base like potassium hydroxide (B78521) (KOH) to form a salt. chemsociety.org.ngamazonaws.com This salt is then reacted with an organotin oxide or hydroxide, such as dibutyltin (B87310) oxide or triphenyltin (B1233371) hydroxide, to yield the final organotin(IV) hexanedioate complex. chemsociety.org.ngamazonaws.com

These synthesized organotin(IV) complexes have demonstrated notable antimicrobial properties. Studies have shown that compounds like triphenyltin and diphenyltin (B89523) derivatives of this compound exhibit significant activity against various bacteria and fungi. chemsociety.org.ng The antimicrobial efficacy is often greater than that of the parent this compound or the organotin precursors alone. amazonaws.comresearchgate.net The nature and number of the organic groups attached to the tin atom play a crucial role in determining the biological activity of these compounds. amazonaws.comresearchgate.net

Below is a table summarizing the antimicrobial activity of some synthesized organotin(IV) complexes of this compound.

Compound Name Test Organism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Potassium dibutyltin(IV) hexanedioate Staphylococcus aureus 24 15
Escherichia coli 22 15
Aspergillus niger 20 25
Potassium tributyltin(IV) hexanedioate Staphylococcus aureus 28 7.5
Escherichia coli 26 7.5
Aspergillus niger 25 25
Potassium diphenyltin(IV) hexanedioate Staphylococcus aureus 26 15
Escherichia coli 24 15
Aspergillus niger 23 25
Potassium triphenyltin(IV) hexanedioate Staphylococcus aureus 30 7.5
Escherichia coli 28 7.5
Aspergillus niger 27 25

Data compiled from studies on the antimicrobial activity of organotin(IV) derivatives of this compound. researchgate.netresearchgate.net

Advanced Functionalization Strategies for this compound Scaffolds

The dicarboxylic acid structure of this compound provides a versatile scaffold for various functionalization strategies, enabling the creation of molecules with tailored properties. ontosight.ai One approach involves the direct functionalization of the carboxylic acid groups. For example, visible light-mediated decarboxylative functionalization has emerged as a powerful method for creating new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as stable and abundant starting materials. rsc.orgresearchgate.net

Another strategy involves modifying the carbon backbone of this compound. This can be achieved through various organic reactions to introduce new functional groups. For instance, the Dieckmann condensation, an intramolecular reaction of a diester, can be used to form a five-membered ring from a this compound derivative, leading to the synthesis of cyclopentanone (B42830). organicchemistrytutor.com Furthermore, the development of methods for the direct, stereocontrolled functionalization of carboxylic acids without the need for protecting groups is an active area of research. thieme.de These advanced strategies open up possibilities for synthesizing complex molecules with potential applications in materials science and medicinal chemistry. ontosight.ai

Rational Design and Synthesis of this compound-Based Enzyme Inhibitors

The structural features of this compound and its derivatives make them attractive candidates for the rational design of enzyme inhibitors. ontosight.ai The dicarboxylic acid moiety can mimic natural substrates and interact with the active sites of enzymes. By modifying the this compound backbone with specific functional groups, it is possible to create potent and selective inhibitors for various enzymes. ontosight.ai

For example, derivatives of this compound have been investigated as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. nih.gov One such derivative, diethyl 2-hydroxy-5-(ethylthio)-2(Z),4(Z)-hexadienedioate, was found to be a selective inhibitor of 5-LO. nih.gov Other research has explored this compound derivatives as potential inhibitors of enzymes implicated in cancer and neurological disorders. ontosight.ai The design of these inhibitors often involves computational modeling to predict how the molecule will bind to the enzyme's active site, followed by chemical synthesis and biological evaluation. mdpi.com The ability to chelate metal ions, a property of some diketo acid derivatives, is another mechanism through which these compounds can inhibit metalloenzymes. mdpi.com

Derivatization for Tailored Polymeric Materials and Biomedical Research

The derivatization of this compound is a cornerstone for creating a diverse range of polymeric materials with tailored properties for various applications, including biomedical research. By reacting with different monomers, this compound can form polyesters, polyamides, and polyurethanes. atamanchemicals.comontosight.ai

For instance, the polycondensation of this compound with diols like 1,4-butanediol (B3395766) results in poly(butylene adipate) (PBA), a biodegradable polymer with applications in drug delivery systems and tissue engineering scaffolds due to its biocompatibility. Complex polymers can also be synthesized by reacting this compound with multiple components, such as polyethylene (B3416737) glycol and diisocyanates, to create materials with specific flexibility, hydrophilicity, and biodegradability for use in biodegradable implants and controlled drug release systems. ontosight.ai

Environmental Fate and Green Chemistry Principles in Hexanedioic Acid Research

Life Cycle Assessment (LCA) of Hexanedioic Acid Production Pathways

Life Cycle Assessments (LCAs) are crucial in evaluating the environmental footprint of chemical production. For this compound, LCAs have compared the conventional petrochemical route with emerging bio-based alternatives.

The conventional method, which involves the oxidation of a cyclohexanol-cyclohexanone mixture (KA oil) with nitric acid, is a significant source of nitrous oxide (N₂O), a potent greenhouse gas. nih.govacs.org This process contributes to global warming and ozone depletion. nih.gov

In contrast, bio-based routes are being explored to reduce these environmental impacts. One promising pathway involves the use of lignin (B12514952), a byproduct of biorefineries. rsc.org An LCA of producing adipic acid from lignin showed a potential reduction in greenhouse gas emissions of 62% to 78% compared to the conventional method. rsc.org Another LCA study analyzing the production of adipic acid from corn stover and kenaf also highlighted the environmental benefits of biomass-based processes. acs.org

These assessments underscore the importance of feedstock choice and process design in mitigating the environmental impact of this compound production. Key factors identified as major contributors to the environmental burden in bio-based processes include the electricity footprint and the use of chemicals like sodium hydroxide (B78521). rsc.org

Biodegradation Studies of this compound and its Polymeric Materials

The end-of-life fate of this compound and its derived polymers is a key aspect of their environmental impact. Research has focused on their biodegradability in various environments.

Microbial Degradation Mechanisms

Studies have shown that various microorganisms can degrade this compound and its esters. Activated sludge, a complex microbial community used in wastewater treatment, has demonstrated the ability to rapidly biodegrade adipic acid esters. asm.org For instance, di-n-hexyl adipate (B1204190), di(2-ethylhexyl) adipate (DEHA), and di(heptyl, nonyl) adipate showed significant primary biodegradation within 24 hours. asm.org The complete biodegradation of these esters suggests they are unlikely to persist in environments with similar microbial populations. asm.org

The degradation of poly(butylene succinate-co-adipate) (PBSA), a biodegradable plastic, releases water-soluble monomers like succinic acid, 1,4-butanediol (B3395766), and adipic acid. frontiersin.org Soil microbes can then utilize these monomers as substrates in their metabolic cycles, such as the Krebs cycle, to generate energy. frontiersin.org

Environmental Persistence and Transformation in Soil and Water Systems

This compound is not expected to persist for long periods in soil or water. canada.ca It is readily biodegradable in both environments. atamanchemicals.com In soil, one study observed 84% CO2 evolution after 30 days, indicating significant mineralization. atamanchemicals.com In a river die-away test, 50% and 90% degradation of adipic acid was achieved in 3.5 and 7 days, respectively. atamanchemicals.com

Due to its physical and chemical properties, if released into water, this compound is not expected to adsorb to suspended solids and sediment. atamanchemicals.com However, its ester, DEHA, is expected to strongly adsorb to suspended solids and sediment. canada.ca Despite this, DEHA is not considered persistent in water, soil, or sediment. canada.ca Volatilization from water or soil surfaces is not a major fate process for this compound itself. atamanchemicals.com

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry are being actively applied to develop more environmentally friendly methods for synthesizing this compound, moving away from the hazardous nitric acid process.

Utilization of Environmentally Benign Oxidants (e.g., Hydrogen Peroxide, Molecular Oxygen)

A significant advancement in green synthesis is the use of hydrogen peroxide (H₂O₂) as an oxidant, which produces water as its only byproduct. cuhk.edu.hk The direct oxidation of cyclohexene (B86901) with 30% aqueous hydrogen peroxide has been shown to produce adipic acid in high yields (up to 93%) under organic solvent-free conditions. nih.govaidic.it This method avoids the production of N₂O. core.ac.uk

Various catalytic systems have been developed to facilitate this reaction, often using tungstate-based catalysts. cuhk.edu.hkcore.ac.uk For example, sodium tungstate (B81510) in combination with a phase-transfer catalyst can efficiently convert cyclohexene to adipic acid. cuhk.edu.hk Another approach involves using microemulsions to improve the contact between the aqueous hydrogen peroxide and the organic substrate, leading to high yields of pure adipic acid and allowing for the recycling of the catalyst and surfactant. core.ac.ukresearchgate.net

Molecular oxygen is another green oxidant being explored for this compound synthesis. cardiff.ac.uk Research has investigated the aerobic oxidation of cyclohexane (B81311) and cyclohexene using various catalysts. unibo.itrsc.org

Solventless Reaction Conditions and Catalyst Recycling

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. researchgate.net Research into this compound synthesis has demonstrated the feasibility of solvent-free or aqueous reaction conditions. aidic.itcardiff.ac.uk The direct oxidation of cyclohexene with hydrogen peroxide can be performed in water, eliminating the need for organic solvents. aidic.itcore.ac.uk

Catalyst recycling is another important aspect of sustainable synthesis. acs.orgqiboch.com In many of the greener routes being developed, the catalysts can be recovered and reused, which reduces waste and improves the economic viability of the process. core.ac.ukqiboch.com For instance, in microemulsion-based systems, the catalyst and surfactant can be recycled for multiple reaction cycles. core.ac.ukresearchgate.net The development of heterogeneous catalysts, which are easily separated from the reaction mixture, is also a key area of research. unibo.it

Atom Economy and Waste Reduction in this compound Processes

The principles of atom economy and waste reduction are central to the development of more sustainable and environmentally friendly methods for producing this compound, a crucial precursor for nylon 6,6. sustainfashion.infogreenchemistry-toolkit.org Traditional production methods have been scrutinized for their environmental impact, particularly the generation of significant waste streams and greenhouse gases. sustainfashion.infonih.gov This has spurred research into greener alternatives that maximize the incorporation of reactant atoms into the final product and minimize or eliminate the formation of harmful byproducts.

The conventional industrial synthesis of this compound involves the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) (known as KA oil) with nitric acid. atamanchemicals.comresearchgate.net While this method can achieve high yields of over 90%, it suffers from poor atom economy. chemcess.com A major drawback is the production of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide, as a significant byproduct. it-recycle.ukrsc.org For every mole of this compound produced, approximately one mole of N₂O is generated. atamanchemicals.com This process is estimated to contribute to 5-8% of worldwide anthropogenic N₂O emissions. greenchemistry-toolkit.org The reaction also produces other byproducts, including glutaric acid and succinic acid, which require separation and management. atamanchemicals.comprocurementresource.com

In contrast, "green" methodologies aim to improve atom economy and reduce waste by utilizing alternative feedstocks and more benign oxidants. One promising approach is the oxidative cleavage of cyclohexene using hydrogen peroxide (H₂O₂). procurementresource.com This method is advantageous as the primary byproduct is water, leading to a much higher atom economy. Research has focused on developing effective catalysts, such as sodium tungstate with a phase transfer agent, to facilitate this reaction. researchgate.net

Another area of active research is the development of bio-based routes to this compound. upbiochemicals.com These processes often start from renewable resources like glucose or lignin. rsc.orgnih.gov For instance, engineered microorganisms can convert glucose into cis,cis-muconic acid, which is then hydrogenated to produce this compound. greenchemistry-toolkit.orgprocurementresource.com This bio-catalytic approach operates under mild conditions in water, further enhancing its green credentials. greenchemistry-toolkit.org Similarly, processes are being developed to convert waste from the pulp and paper industry, such as lignocellulosic biomass, into this compound. researchgate.netresearchgate.net Some biocatalytic routes have demonstrated a theoretical atom economy of 83%, a significant improvement over the 77% of the conventional chemical route, while also eliminating N₂O emissions. researchgate.net

The upcycling of plastic waste, specifically polyethylene (B3416737) terephthalate (B1205515) (PET), into this compound is another innovative strategy. nih.govacs.org Engineered bacteria can convert terephthalic acid, a component of PET, into this compound in a one-pot process at room temperature. nih.govacs.org This not only provides a valuable product from waste but also contributes to a more circular economy. accelpolymers.com

The following interactive table provides a comparative overview of the atom economy and waste products for different this compound production routes.

Production RouteStarting Material(s)Primary Oxidant/CatalystMajor ByproductsAtom Economy
Conventional Process Cyclohexanone, Cyclohexanol (KA Oil)Nitric AcidNitrous Oxide (N₂O), Glutaric Acid, Succinic AcidLow
Green Chemical Process CyclohexeneHydrogen PeroxideWaterHigh
Bio-catalytic Process GlucoseEngineered MicroorganismsMinimalHigh
Plastic Upcycling Terephthalic Acid (from PET)Engineered MicroorganismsMinimalHigh

Detailed research findings have highlighted the potential of these greener routes. For example, electrochemical methods using a flavin catalyst to produce this compound from a lignin-derived compound have been shown to have high atom and electron economy, with water as the only byproduct. rsc.org Similarly, the catalytic oxidation of 1,6-hexanediol (B165255), which can be derived from biomass, has achieved yields of up to 97% for sodium adipate (the salt of this compound) using a gold-on-carbon catalyst. tandfonline.com

While challenges remain in scaling up these greener technologies to be cost-competitive with the established nitric acid process, the ongoing research into improving catalysts, optimizing reaction conditions, and utilizing waste streams as feedstocks demonstrates a clear trend towards more sustainable this compound production with significantly improved atom economy and reduced waste generation. upbiochemicals.comrsc.org

Advanced Analytical Methodologies for Hexanedioic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful tool for separating the components of a mixture, allowing for the identification and quantification of individual substances. For hexanedioic acid and its derivatives, several chromatographic methods are routinely used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to determine the purity of the acid and to monitor the progress of chemical reactions, such as its synthesis from cyclohexanone (B45756) or the production of polyesters. pragolab.czjku.at

Reversed-phase HPLC is a common mode used for this compound analysis. In this method, a nonpolar stationary phase (the column) is used with a polar mobile phase. shimadzu.com Due to the high polarity of dicarboxylic acids like this compound, the mobile phase often consists of an aqueous solution, sometimes with a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to facilitate the separation. reddit.comresearchgate.net To ensure that the acid is in its protonated, less polar form and interacts sufficiently with the reversed-phase column, the mobile phase is typically acidified using phosphoric acid or formic acid. researchgate.netsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength of around 200-210 nm. reddit.comsielc.com

The purity of this compound can be assessed by comparing the peak area of the analyte to that of a known standard. reddit.com For reaction monitoring, samples can be taken at various time points during a synthesis and analyzed by HPLC to determine the concentration of remaining reactants and the formation of products. jku.at For instance, in polyester (B1180765) synthesis, HPLC can be used to quantify the residual free this compound. jku.at

Below is a table summarizing typical HPLC conditions for this compound analysis:

ParameterCondition 1Condition 2
Column Mixed-mode Newcrom BC18
Mobile Phase Acetonitrile/Water (5/95) with 0.02% Sulfuric Acid3% Acetonitrile in 0.25M Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 200 nmUV at 209 nm
Reference sielc.com reddit.com

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) is another valuable technique, particularly for the analysis of volatile impurities or derivatives of this compound. Due to the low volatility and high polarity of this compound itself, direct analysis by GC is challenging and often requires a derivatization step. pragolab.cz This process converts the non-volatile acid into a more volatile ester, which can then be readily analyzed by GC.

The combination of GC with a Mass Spectrometry (MS) detector (GC-MS) provides a powerful tool for both separation and identification. After the components of a mixture are separated by the GC column, they enter the mass spectrometer, which provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for confident identification. This is particularly useful for analyzing by-products in industrial processes or for identifying unknown compounds in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the analysis of complex mixtures containing this compound and its derivatives, especially in matrices where other compounds might interfere with UV detection. pragolab.cz

In LC-MS analysis of this compound, the separation is typically performed using reversed-phase liquid chromatography. pragolab.cz For compatibility with the mass spectrometer, volatile buffers like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com After separation by the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this purpose, and it typically generates the deprotonated molecule [M-H]⁻ in negative ion mode. pragolab.cz For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of 145. pragolab.cz

LC-MS can be used for highly sensitive and selective quantification of this compound, even at low concentrations. pragolab.cz It is also invaluable for identifying and characterizing related substances and impurities in complex samples. The high resolution and accuracy of modern mass spectrometers allow for the confident identification of compounds based on their mass-to-charge ratio.

A study on the by-products of cyclohexanone production demonstrated the use of LC-MS for the determination of succinic, glutaric, and adipic acids. pragolab.cz The analytes were detected by electrospray ionization in negative ion mode, with quantification achieved through selected ion monitoring (SIM). pragolab.cz

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound. The ¹H NMR spectrum of this compound is characterized by two multiplets corresponding to the different types of methylene (B1212753) protons. The ¹³C NMR spectrum shows distinct signals for the carboxyl carbon and the different methylene carbons in the chain.

NMR is also a valuable tool for monitoring polymerization reactions involving this compound. jku.at For example, in the synthesis of polyesters, ¹H NMR can be used to track the disappearance of monomer signals and the appearance of signals corresponding to the polymer backbone. jku.at However, in some cases, the signals of the free acid monomer and the terminal monoester can overlap, which can make precise quantification challenging. jku.at

Isotopic labeling studies, where specific atoms in the this compound molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be used in conjunction with NMR to probe reaction mechanisms and metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound with a very high degree of accuracy. This allows for the determination of the elemental composition of a molecule, which is a critical piece of information for confirming its identity. For this compound (C₆H₁₀O₄), the theoretical exact mass can be calculated and compared to the experimentally measured mass. The close agreement between the theoretical and measured masses provides strong evidence for the compound's identity. HRMS is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Intermolecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of molecules. mt.com These methods are particularly valuable for studying the intra- and intermolecular interactions within this compound, primarily the extensive hydrogen bonding network established by its carboxylic acid functional groups. acs.orgmdpi.com

In the solid state, this compound molecules are linked by strong hydrogen bonds between the carboxyl groups, forming cyclic dimers or infinite chains. researchgate.net This intermolecular hydrogen bonding significantly influences the vibrational frequencies of the functional groups involved, namely the hydroxyl (O-H) and carbonyl (C=O) groups. mdpi.comspectroscopyonline.com

FTIR spectroscopy is highly sensitive to polar bonds, making it an excellent tool for probing these interactions. mt.com The O–H stretching vibration in hydrogen-bonded carboxylic acids like this compound appears as a very broad and intense absorption band in the FTIR spectrum, typically spanning from 3200 cm⁻¹ to as low as 2800 cm⁻¹. mdpi.com This characteristic broadening is a direct consequence of the strong hydrogen bonding. spectroscopyonline.com In contrast, a "free" or non-hydrogen-bonded O-H group would absorb at a much higher frequency. Concurrently, the C=O stretching frequency is downshifted due to hydrogen bonding. For dicarboxylic acids such as this compound, this absorption is typically observed around 1695-1689 cm⁻¹. researchgate.netmdpi.com This is lower than the value for monomeric carboxylic acids, reflecting the efficient hydrogen bonding in the crystal lattice. mdpi.com Other important bands include the in-plane deformation of C-O-H and the C-O stretching, which are also sensitive to the molecular environment. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. mt.com While the highly polar O-H bond gives a strong signal in FTIR, it is typically weak in Raman spectra. Conversely, the C=O and C-C backbone vibrations are often strong and well-defined in Raman spectra, offering insights into molecular conformation and crystal structure. The study of low-frequency modes in Raman spectra can reveal information about the crystal lattice vibrations, which are directly related to the intermolecular forces. mt.com By analyzing the shifts, broadening, and appearance of new bands in both FTIR and Raman spectra, researchers can elucidate the nature and strength of the hydrogen-bonding interactions within this compound and its derivatives. acs.org

Interactive Table 1: Key Vibrational Modes of this compound for Intermolecular Interaction Studies

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Assignment and Significance Citations
O-H Stretch 3200 - 2800 FTIR Very broad and intense band, characteristic of strong intermolecular hydrogen bonding in the carboxylic acid dimer/chain structure. mdpi.com
C-H Stretch 2950 - 2850 FTIR / Raman Stretching vibrations of the methylene (-CH₂) groups in the aliphatic chain.
C=O Stretch ~1689 - 1695 FTIR / Raman Strong absorption, frequency is lowered from a free carbonyl due to involvement in the hydrogen-bonded dimer. researchgate.netmdpi.com
C-O-H In-plane Bend ~1280 FTIR Medium intensity peak corresponding to the in-plane deformation of the hydroxyl group within the carboxylic acid function. researchgate.net
C-O Stretch ~1196 FTIR Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. researchgate.net

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Studies

Elemental Analysis (EA) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the compositional and thermal properties of materials like this compound. ucc.ie

Elemental analysis provides a quantitative determination of the mass percentages of the constituent elements in a compound. For pure this compound, with the chemical formula C₆H₁₀O₄, this technique is used to verify its elemental composition and purity. ucc.ie The theoretical composition can be calculated from its molecular weight (146.14 g/mol ). Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or that the compound is not what it is presumed to be.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is a crucial method for assessing the thermal stability, decomposition profile, and volatilization characteristics of this compound. A typical TGA experiment involves heating a small amount of the sample at a constant rate and recording the resulting mass loss. The resulting TGA curve, or thermogram, provides information on decomposition temperatures, the presence of volatile components like water, and the amount of residual mass. researchgate.net For this compound, TGA studies show distinct thermal events. The first event corresponds to its melting, which is followed by evaporation or decomposition at higher temperatures. researchgate.net Research has identified a melting range of approximately 145°C to 189°C, followed by an evaporation/decomposition phase between 189°C and 301°C. researchgate.net The thermal decomposition of this compound can yield various products, with studies on its polyamide derivative, Nylon 66, indicating that cyclopentanone (B42830) is a major degradation product. tainstruments.com The thermal stability is a critical parameter for its applications, particularly in the synthesis of polymers where high processing temperatures are common. lancs.ac.uk

Interactive Table 2: Compositional and Thermal Data for this compound

Analysis Type Parameter Value Notes Citations
Elemental Analysis Carbon (C) 49.31% Theoretical percentage by mass for C₆H₁₀O₄.
Elemental Analysis Hydrogen (H) 6.90% Theoretical percentage by mass for C₆H₁₀O₄.
Elemental Analysis Oxygen (O) 43.79% Theoretical percentage by mass for C₆H₁₀O₄.
Thermogravimetric Analysis (TGA) Melting Range 145 - 189 °C First endothermic event observed in TGA/DTA, corresponding to the melting of the acid. researchgate.net
Thermogravimetric Analysis (TGA) Decomposition/Evaporation Range 189 - 301 °C Second thermal event showing significant mass loss due to volatilization and decomposition. researchgate.net
Thermal Decomposition Major Product Cyclopentanone Identified as a major product from the thermal degradation of polymers derived from this compound. tainstruments.com

Computational Chemistry and Modeling of Hexanedioic Acid Systems

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms and the electronic structure of hexanedioic acid and its derivatives. rsc.org These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of reaction outcomes, which can be challenging to determine experimentally. rsc.org

One significant area of investigation has been the dissociative photoionization of this compound. Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy, combined with quantum chemical calculations, has been used to unravel the complex fragmentation mechanism of the this compound cation. acs.org Upon ionization, a noteworthy randomization of one γ-methylene hydrogen and the two carboxylic hydrogens occurs before the loss of a water molecule. acs.org At higher energies, a direct water-loss channel without complete randomization is also observed. acs.org

Density functional theory (DFT) calculations have been instrumental in mapping the potential energy surface for these dissociation processes. acs.org The calculated threshold energies for the primary fragmentation pathways show good agreement with experimental values, validating the proposed mechanisms. acs.org For instance, the calculated 0 K appearance energies for major fragments are in close agreement with experimental findings.

Table 1: Comparison of Experimental and Calculated 0 K Appearance Energies (eV) for the Dissociative Photoionization of this compound. acs.org
Fragmentation ChannelExperimental Value (eV)Calculated Value (eV)
H₂O + CO loss10.7710.68
CH₂COOH loss10.3210.45
H₂O + CH₂COOH loss11.5311.57

Quantum chemical methods are also broadly applied to understand and predict the thermodynamics and kinetics of organic reactions involving radicals, which is crucial for developing new synthetic methodologies. nrel.gov The availability of extensive databases of quantum chemical calculations for organic species provides a powerful resource for predicting reaction feasibility and designing novel synthetic routes. nrel.gov

Molecular Dynamics Simulations of this compound Interactions in Solution and Polymeric Matrices

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments, from simple solutions to complex polymer networks. These simulations track the motion of atoms and molecules over time, providing insights into intermolecular interactions, structural organization, and material properties.

MD simulations have been employed to study the adsorption of dicarboxylic acids, including this compound, on surfaces like calcite. researchgate.net These studies reveal that adsorption primarily occurs through the carboxyl groups, with the orientation of the molecule being a key factor in the stability of the adsorbed layer. researchgate.net Such insights are valuable for applications like scale inhibition in industrial processes.

In the context of polymers, MD simulations are used to investigate the structure and dynamics of materials incorporating this compound. For instance, all-atom molecular dynamics simulations have been used to study bio-based copolyesters, providing information on properties like density, mean square displacement, and radius of gyration. mdpi.com These simulations help in understanding how modifications, such as crosslinking with different agents, affect the material's mechanical and thermal properties at a molecular level. mdpi.com

Furthermore, MD simulations have been crucial in understanding the behavior of vitrimers, a class of polymers that can be reprocessed. In a study of a vitrimer composed of diglycidyl ether of bisphenol A (DGEBA) and this compound, MD simulations using the ReaxFF force field were performed to investigate the mechanical behavior and self-healing ability, which are governed by transesterification reactions. mdpi.com These simulations can capture the dynamic bond exchange that allows the material to be reshaped and repaired. mdpi.com

Predictive Modeling of Polymerization Processes and Material Properties

Predictive modeling plays a crucial role in optimizing polymerization processes involving this compound and in forecasting the properties of the resulting polymers. These models can range from statistical approaches to complex control algorithms, all aimed at achieving desired material characteristics efficiently.

For the enzymatic polycondensation of 1,6-hexanediol (B165255) and a derivative of this compound (diethyl adipate), statistical modeling has been successfully applied. mdpi.com A second-order quadratic model was developed to predict the number-average molecular weight (Mn) of the resulting polyester (B1180765) based on reaction conditions like temperature, enzyme concentration, and reaction time. mdpi.com This predictive tool allows for the targeted synthesis of polymers with specific molecular weights, which is critical for controlling their final properties. mdpi.com

Table 2: Parameters for Predictive Modeling of Poly(hexylene adipate) Synthesis. mdpi.com
Polymerization TypeModel TypePredicted R²Key Parameters Modeled
Solution PolymerizationQuadratic0.92Monomer concentration, temperature, time
Bulk PolymerizationQuadraticNot specifiedMonomer concentration, temperature, time

In a more advanced application, model predictive control (MPC) has been explored for continuous polymerization processes. acs.org Although the specific example focuses on lactide ring-opening polymerization, the principles are transferable to polycondensation reactions involving this compound. MPC uses a dynamic model of the process to predict future behavior and make optimal adjustments to control inputs, ensuring consistent product quality even in the presence of disturbances. acs.org This approach can lead to improved performance compared to traditional control strategies. acs.org

In Silico Design and Screening of Novel this compound Derivatives and Catalysts

In silico methods are increasingly used to accelerate the discovery and design of new molecules and catalysts related to this compound. These computational techniques allow for the rapid screening of large virtual libraries of compounds, identifying promising candidates for experimental validation.

One application is the virtual combinatorial synthesis and computational screening of new potential anti-herpes compounds, where derivatives of this compound have been evaluated. medchemexpress.com Such studies use computational docking and other modeling techniques to predict the binding affinity of molecules to biological targets.

In the realm of biocatalysis, a combined computational-experimental approach has been used to engineer enzymes for enhanced this compound production. nih.gov By employing protein structure modeling, in silico site-directed mutagenesis, and molecular dynamics simulations, researchers successfully identified mutations in adipyl-CoA synthetase that led to increased enzyme activity and a higher titer of this compound in fermentation experiments. nih.gov MD simulations, in this case, revealed that the mutations could accelerate the dephosphorylation step in the catalytic cycle. nih.gov

Furthermore, in silico design has been applied to optimize metabolic pathways for the biosynthesis of α-aminoadipate, a precursor to this compound. mdpi.com Using computational tools to model and engineer metabolic networks in microorganisms like E. coli, researchers can identify genetic modifications that enhance the production of the target molecule from renewable feedstocks like glucose. mdpi.com This approach is a cornerstone of synthetic biology and green chemistry, aiming to develop sustainable routes to valuable chemicals. mdpi.comtandfonline.com The design of novel catalysts for the production of this compound and its esters from various feedstocks is another active area of research where computational modeling provides mechanistic insights to guide catalyst development. tandfonline.comrsc.org

Q & A

Q. What are the standard laboratory protocols for safely handling hexanedioic acid?

Q. How is this compound synthesized in laboratory settings, and what are common pitfalls?

A typical synthesis involves oxidation of cyclohexanol with nitric acid:

  • Procedure:

Mix cyclohexanol with a 50% nitric acid solution under reflux.

Monitor temperature (60–80°C) to avoid over-oxidation.

Neutralize with sodium bicarbonate and recrystallize.

  • Common Issues:
  • Incomplete oxidation due to insufficient reaction time.
  • Side reactions forming glutaric or succinic acids if temperature exceeds 100°C.
    • Validation: Confirm purity via melting point (152–153°C) and FTIR analysis (C=O stretch at 1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound participate in condensation polymerization, and what factors influence nylon-6,6 yield?

this compound (adipic acid) reacts with hexamethylenediamine to form nylon-6,6:

  • Mechanism:

Acid and amine groups undergo nucleophilic acyl substitution.

Water is eliminated, forming amide bonds.

  • Optimization Factors:
  • Stoichiometry: 1:1 molar ratio of acid to amine.
  • Catalyst: Phosphoric acid accelerates reaction.
  • Temperature: Maintain 280°C to prevent depolymerization.
    • Yield Analysis: Use gel permeation chromatography (GPC) to measure molecular weight distribution .

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

Q. What experimental designs are effective for studying the inhibitory effects of this compound on enzymatic activity?

A robust design includes:

  • Variables:
  • Independent: Acid concentration (0.1–1.0 M).
  • Dependent: Enzyme activity (e.g., catalase-mediated O₂ production).
    • Controls:
  • Positive control (enzyme + substrate without acid).
  • Negative control (denatured enzyme).
    • Data Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
    • Troubleshooting: Address anomalies (e.g., pH interference) by buffering solutions to maintain constant pH .

Q. How can computational methods predict the reactivity of this compound derivatives in novel applications?

Advanced approaches include:

  • Molecular Dynamics (MD) Simulations: Model interactions between this compound and biomolecules (e.g., enzyme active sites).
  • DFT Calculations: Predict reaction pathways for esterification or amidation.
  • Validation: Compare computational results with experimental NMR or XRD data.
  • Case Study: MD simulations of dioctyl adipate (a plasticizer) showed steric hindrance effects on flexibility .

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